2-(4-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid typically involves the condensation of 4-methylquinoline-2,4-dione with acetic acid derivatives under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The compound can undergo substitution reactions at the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-(4-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid
- 2-(4-Methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetic acid
- 4-Hydroxy-2-quinolones
Uniqueness
2-(4-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-(4-methyl-2-oxo-1H-quinolin-3-yl)acetic acid |
InChI |
InChI=1S/C12H11NO3/c1-7-8-4-2-3-5-10(8)13-12(16)9(7)6-11(14)15/h2-5H,6H2,1H3,(H,13,16)(H,14,15) |
InChI Key |
UJKZJLYPOAIKIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC2=CC=CC=C12)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.